molecular formula C20H26ClFN2O4S B2650175 N-(4-fluorophenyl)-N-(2-hydroxy-3-morpholinopropyl)-4-methylbenzenesulfonamide hydrochloride CAS No. 1215812-80-8

N-(4-fluorophenyl)-N-(2-hydroxy-3-morpholinopropyl)-4-methylbenzenesulfonamide hydrochloride

Cat. No.: B2650175
CAS No.: 1215812-80-8
M. Wt: 444.95
InChI Key: KFURENRUBXDZFC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-(2-hydroxy-3-morpholinopropyl)-4-methylbenzenesulfonamide hydrochloride is a sulfonamide derivative characterized by a 4-fluorophenyl group, a 2-hydroxy-3-morpholinopropyl chain, and a 4-methylbenzenesulfonamide core. For instance, sulfonamide derivatives in (e.g., compounds 4a, 4e) exhibit antibacterial or enzyme-inhibitory properties, while morpholine groups (as in Sarizotan Hydrochloride, ) are associated with central nervous system (CNS) activity . The hydrochloride salt form likely enhances solubility, a common strategy for improving pharmacokinetics.

Properties

IUPAC Name

N-(4-fluorophenyl)-N-(2-hydroxy-3-morpholin-4-ylpropyl)-4-methylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O4S.ClH/c1-16-2-8-20(9-3-16)28(25,26)23(18-6-4-17(21)5-7-18)15-19(24)14-22-10-12-27-13-11-22;/h2-9,19,24H,10-15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFURENRUBXDZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCOCC2)O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-N-(2-hydroxy-3-morpholinopropyl)-4-methylbenzenesulfonamide hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C21H26ClF N3O3S
  • CAS Number : 446292-07-5

Physical Properties

PropertyValue
Molecular Weight427.96 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO, DMF

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent antitumor properties. For instance, related fluorinated compounds have shown selective inhibition of histone deacetylases (HDACs), specifically targeting HDAC3 with an IC50 value as low as 95.48 nM .

Case Study: HDAC Inhibition

In a study involving the compound FNA (a derivative), researchers observed:

  • IC50 against HepG2 cells : 1.30 μM
  • Tumor Growth Inhibition (TGI) : 48.89% in xenograft models
  • Mechanism : Induction of apoptosis and G2/M phase arrest contributed to its antitumor efficacy.

These findings suggest that this compound may share similar mechanisms of action, warranting further investigation into its potential as an anticancer agent.

Mechanistic Insights

The compound's biological activity can be attributed to its ability to interact with various molecular targets involved in cell cycle regulation and apoptosis. The presence of the morpholine group enhances its lipophilicity, facilitating better cellular uptake and bioavailability.

Safety and Toxicity

Preliminary toxicity assessments indicate that compounds within this class can exhibit harmful effects if ingested or improperly handled. For example, acute toxicity studies have shown that similar compounds can cause serious eye irritation and other adverse effects .

Comparative Toxicity Data

CompoundToxicity LevelObservations
N-(4-fluorophenyl)acetamideHarmful if swallowedH302
N-(4-fluorophenyl) alcoholCauses serious eye irritationH319

Comparison with Similar Compounds

Key Observations :

  • Fluorophenyl Group : The 4-fluorophenyl moiety is a common pharmacophore in CNS-active drugs (e.g., Sarizotan Hydrochloride, ) and may enhance binding to aromatic residues in target proteins .
  • Sulfonamide Core : Sulfonamides like 4e () exhibit moderate-to-high yields (70–90%) in synthesis, suggesting feasible scalability for derivatives like the target compound .
Pharmacological and Physicochemical Properties
  • Biological Activity: Sulfonamides in (e.g., 4a, 4e) are associated with dihydropyrano-pyrazole scaffolds, which have shown antimicrobial and anti-inflammatory activities. The fluorophenyl group in 4e may enhance lipophilicity and membrane permeability compared to non-fluorinated analogs . Sarizotan Hydrochloride () targets dyskinesia in Parkinson’s disease, indicating that fluorophenyl-morpholine hybrids may modulate dopamine receptors or related pathways .
  • Solubility and Stability: The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral sulfonamides (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide in ) . The hydroxyl group in the morpholinopropyl chain may confer pH-dependent solubility, similar to hydroxamic acids in (e.g., compounds 6–10) .
Crystallographic and Analytical Data
  • Morpholine-containing derivatives often form stable crystalline lattices due to hydrogen-bonding networks .
  • Thermal Stability : Melting points of related sulfonamides (162.9–189.2°C, ) suggest moderate thermal stability, likely applicable to the target compound .

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